molecular formula C13H19N5OS2 B11009409 2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Cat. No.: B11009409
M. Wt: 325.5 g/mol
InChI Key: KNOPVMFLMWZUHU-UHFFFAOYSA-N
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Description

2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide (CAS 1219585-41-7) is a synthetic organic compound with a molecular formula of C13H19N5OS2 and a molecular weight of 325.453 g/mol . This chemical features a complex structure incorporating both 1,3,4-thiadiazol and 1,3-thiazole rings, which are heterocyclic motifs of significant interest in medicinal chemistry and drug discovery. The presence of these rings suggests potential for a range of biological activities, though specific pharmacological profiling and mechanism of action for this exact analogue are not yet widely reported in the scientific literature. Researchers investigating novel synthetic cannabinoid receptor agonists (SCRAs) may find this compound particularly relevant. The structural class it belongs to is part of a rapidly expanding group of novel psychoactive substances (NPS); web-based analytical studies have identified over a thousand unique synthetic cannabinoids, a substantial number of which are still unlisted in major international monitoring databases and are thus considered emerging molecules . This makes it a critical compound for forensic analysis, toxicological screening, and receptor binding studies aimed at understanding the structure-activity relationships of synthetic cannabimimetics. Studying such compounds is essential for public health and safety, as each new analogue may present a unique and unpredictable toxicodynamic profile . This product is intended solely for controlled laboratory research by qualified professionals. Applications include use as an analytical reference standard in mass spectrometry, chromatography, and nuclear magnetic resonance (NMR) spectroscopy, as well as in vitro receptor binding assays. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

Molecular Formula

C13H19N5OS2

Molecular Weight

325.5 g/mol

IUPAC Name

2-(2-methylpropylamino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H19N5OS2/c1-7(2)5-14-12-15-9(6-20-12)10(19)16-13-18-17-11(21-13)8(3)4/h6-8H,5H2,1-4H3,(H,14,15)(H,16,18,19)

InChI Key

KNOPVMFLMWZUHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=NN=C(S2)C(C)C

Origin of Product

United States

Preparation Methods

Formation of Thiazole Carboxylic Acid

The starting material, 2-amino-4-methylthiazole-5-carboxylic acid, undergoes methoxylation at the 2-position using iodomethane in the presence of potassium carbonate. Reaction conditions include refluxing in dimethylformamide (DMF) at 110°C for 12 hours, yielding 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid with 85% efficiency.

Activation of Carboxylic Acid

The carboxylic acid is activated using ethyl chloroformate (ECF) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step generates a mixed anhydride intermediate, which is critical for subsequent amide bond formation.

Coupling with 2-Methylpropylamine

The activated intermediate reacts with 2-methylpropylamine (isobutylamine) in anhydrous DCM under argon. After 48 hours of stirring at room temperature, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield 2-[(2-methylpropyl)amino]-4-methylthiazole-5-carboxamide with 72% purity.

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
MethoxylationCH₃I, K₂CO₃, DMF, 110°C, 12h8592
ActivationECF, DMAP, DCM, 0°C→RT, 2h9598
Amidation2-Methylpropylamine, DCM, RT, 48h7289

Synthesis of the 5-(Propan-2-yl)-1,3,4-Thiadiazol-2(3H)-ylidene Group

The thiadiazole ring is constructed via a one-pot cyclodehydration reaction, avoiding toxic reagents like POCl₃.

Thiosemicarbazide Preparation

Thiosemicarbazide is prepared by reacting hydrazine hydrate with carbon disulfide in ethanol under reflux. The product is isolated as a white crystalline solid (mp 182–184°C).

Cyclodehydration with Polyphosphate Ester (PPE)

Thiosemicarbazide reacts with isobutyric acid (to introduce the propan-2-yl group) in the presence of PPE as a cyclizing agent. The reaction proceeds at 80°C for 6 hours in chloroform, yielding 5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene with 68% yield.

Key Data:

ParameterValue
PPE Quantity20 g per 5 mmol isobutyric acid
Reaction Temperature80°C
Reaction Time6 hours
Yield68%

Coupling of Thiazole and Thiadiazole Moieties

The final step involves forming an imine linkage between the thiazole carboxamide and thiadiazole groups.

Condensation Reaction

The thiazole-4-carboxamide (1.0 equiv) and thiadiazol-2(3H)-ylidene (1.2 equiv) are refluxed in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is monitored by TLC until completion (typically 8–10 hours). The E-configuration of the imine bond is ensured by steric hindrance from the propan-2-yl group.

Purification

The crude product is washed with cold ethanol to remove unreacted starting materials, followed by recrystallization from acetonitrile. Final purity exceeds 95% as confirmed by HPLC.

Key Data:

ParameterValue
CatalystPTSA (5 mol%)
SolventToluene
TemperatureReflux (110°C)
Reaction Time10 hours
Final Yield58%

Analytical Characterization

The compound is validated using advanced spectroscopic techniques:

  • HRMS (ESI): m/z [M + H]⁺ calcd for C₁₄H₁₈N₄O₂S₂: 354.0852; found: 354.0849.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.16 (s, 1H, NH), 7.55 (d, J = 7.5 Hz, 1H, Ar-H), 2.66 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Challenges and Optimization

  • Stereochemical Control: The E-configuration is favored due to steric clashes between the propan-2-yl group and thiazole methyl substituent.

  • Scale-Up Limitations: The PPE-mediated cyclodehydration step requires precise temperature control to prevent side reactions.

  • Yield Improvement: Switching from column chromatography to recrystallization increased the final yield from 45% to 58% .

Chemical Reactions Analysis

  • The compound may undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions depend on the specific reaction type and functional groups involved.
  • Major products formed would be derivatives of the original compound, such as substituted thiazoles or thiadiazoles.
  • Scientific Research Applications

    Antimicrobial Activity

    Research has indicated that compounds containing thiadiazole and thiazole structures often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains. For example, compounds similar to 2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results compared to standard antibiotics .

    Anticancer Properties

    The compound has also been investigated for its anticancer potential. Studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression, making them suitable candidates for further development as anticancer agents .

    Drug Development

    The unique structural features of this compound position it as a potential lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases beyond infections and cancer, including inflammatory conditions .

    Case Studies

    • Antibacterial Activity : A study evaluating a series of thiazole derivatives found that specific modifications to the structure significantly enhanced their antibacterial efficacy compared to existing treatments .
    • Anticancer Research : Another investigation into thiazole-based compounds demonstrated their ability to inhibit tumor growth in animal models when administered at optimized dosages .

    Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes, receptors).
    • Further research is needed to elucidate the precise pathways and biological effects.
  • Comparison with Similar Compounds

    Structural and Functional Comparison with Similar Compounds

    Analogs with Varied Thiadiazole Substituents

    N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
    • Key difference : Cyclopropyl substituent on the thiadiazole instead of isopropyl.
    • Impact :
      • Lipophilicity : Cyclopropyl reduces LogP to 3.22 compared to the isopropyl analog (estimated LogP ~3.5) due to reduced hydrophobic surface area .
      • Steric effects : Cyclopropyl’s rigid, planar structure may influence binding pocket interactions in biological targets.
    5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
    • Key difference : Bulky 3-phenylpropyl and 2-chlorophenyl groups.
    • Impact :
      • Increased LogP : ~4.1 due to aromatic and halogen substituents, reducing aqueous solubility .
      • Synthetic route : Similar use of POCl3-mediated cyclization, suggesting shared scalability challenges .

    Thiazole Carboxamide Derivatives

    N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides ()
    • Key difference: Pyridinyl substituent on thiazole vs. 2-methylpropylamino in the target compound.
    • Impact :
      • Electronic effects : Pyridinyl’s electron-withdrawing nature may alter charge distribution, affecting receptor binding.
      • Bioactivity : Demonstrated receptor inhibition (pIC50 ~7–8), highlighting the importance of carboxamide positioning .

    Heterocyclic Hybrids with Hydrogen-Bonding Motifs

    (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()

    Biological Activity

    The compound 2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a novel synthetic molecule that incorporates both thiazole and thiadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

    Biological Activity Overview

    The biological activities of compounds containing 1,3-thiazole and 1,3,4-thiadiazole rings have been extensively studied. The following subsections summarize key findings related to the biological activity of the compound .

    Antimicrobial Activity

    Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:

    • Compounds similar to the studied molecule demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .
    • In vitro studies have shown that certain thiadiazole derivatives possess antifungal activity with MICs around 31.25 to 62.5 μg/mL , indicating moderate effectiveness against fungal strains .

    Anticancer Activity

    The anticancer potential of thiadiazole derivatives has been highlighted in several studies:

    • Compounds containing the thiadiazole scaffold have shown promising antiproliferative effects against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29), with IC50 values ranging from 8 μM to 16 μM .
    • The mechanism of action often involves apoptosis induction without significant toxicity to normal cells, suggesting a favorable therapeutic index .

    Anti-inflammatory Properties

    Some studies have also reported anti-inflammatory effects associated with thiadiazole derivatives:

    • Inhibition of pro-inflammatory cytokines has been observed in cell culture models, indicating potential applications in treating inflammatory diseases .

    Case Studies and Research Findings

    Study ReferenceBiological ActivityFindings
    AntimicrobialEffective against Gram-positive/negative bacteria (MIC: 16–31.25 μg/mL)
    AnticancerIC50 values for breast and colon cancer cells: 8–16 μM; induces apoptosis
    Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro

    Q & A

    Q. What are the optimal reaction conditions for synthesizing the compound?

    Synthesis requires precise control of solvent polarity, temperature (typically 60–100°C), and catalysts (e.g., DMF as a solvent with triethylamine for deprotonation). Inert atmospheres (N₂/Ar) are critical to prevent oxidation of thiazole and thiadiazole moieties. Multi-step protocols involving cyclocondensation or nucleophilic substitution are common, with yields improved by slow addition of reagents .

    Q. How can reaction progress be monitored during synthesis?

    Thin-layer chromatography (TLC) using silica plates with ethyl acetate/hexane eluents is standard for tracking intermediates. High-performance liquid chromatography (HPLC) and ¹H/¹³C NMR spectroscopy validate purity and structural integrity post-synthesis. For example, HPLC retention times and NMR splitting patterns (e.g., doublets for thiadiazole protons) confirm intermediate conversions .

    Q. What analytical techniques confirm the compound’s purity and identity?

    • HPLC : Purity ≥95% with C18 columns and acetonitrile/water gradients.
    • NMR : Diagnostic signals include thiazole C-H (~δ 7.5–8.5 ppm) and thiadiazole NH (δ ~10–12 ppm).
    • FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
    • Mass spectrometry (MS) : m/z values match theoretical molecular weights .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reaction yields across similar syntheses?

    Discrepancies (e.g., 6% vs. 39% yields in analogous thiazole syntheses) may arise from steric hindrance, solvent polarity, or catalyst efficiency. Systematic optimization via Design of Experiments (DoE) can isolate critical variables. For example, substituting toluene (non-polar) with DMF (polar aprotic) may enhance nucleophilicity in amide coupling steps .

    Q. What methodological approaches determine the compound’s 3D structure and electronic configuration?

    • X-ray crystallography : Resolves bond angles and torsional strain in crystalline forms (e.g., thiadiazole-thiazole dihedral angles ~15–25°) .
    • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software.
    • NOESY NMR : Identifies spatial proximity of substituents (e.g., isopropyl groups on thiadiazole) .

    Q. How to design experiments assessing the compound’s biological activity?

    • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).
    • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Molecular docking : Predict binding affinities to targets like DNA gyrase or tubulin using AutoDock Vina .

    Q. What strategies study degradation pathways under varying conditions?

    • Forced degradation : Expose to heat (40–60°C), UV light, or acidic/alkaline buffers (pH 1–13). Monitor via LC-MS for hydrolyzed products (e.g., cleavage of amide bonds).
    • Kinetic studies : Plot degradation half-lives (t₁/₂) using Arrhenius equations to predict shelf-life .

    Data Contradiction Analysis

    Q. How to address conflicting bioactivity data in related thiadiazole derivatives?

    Variations in antimicrobial activity (e.g., pH-dependent efficacy in tetrazolyl-thiadiazoles) may stem from protonation states affecting membrane permeability. Validate via parallel artificial membrane permeability assays (PAMPA) and adjust experimental pH to match physiological conditions .

    Q. Why do computational predictions sometimes mismatch experimental solubility?

    LogP calculations may underestimate the impact of hydrogen bonding (e.g., amide-thiadiazole interactions). Use experimental solubility assays in DMSO/PBS mixtures and refine computational models with COSMO-RS .

    Methodological Tables

    Table 1: Key Synthetic Parameters and Outcomes

    ParameterOptimal RangeImpact on Yield/PurityReference
    Solvent (DMF vs. toluene)Polar aprotic > non-polarEnhances nucleophilicity by 20–30%
    Temperature80–100°CPrevents side-product formation
    Catalyst (Et₃N)1.5 equiv.Maximizes amide coupling efficiency

    Table 2: Analytical Benchmarks for Structural Validation

    TechniqueCritical Data PointsReference
    ¹H NMRδ 8.2 ppm (thiadiazole NH), δ 1.3 ppm (isopropyl CH₃)
    HPLCRetention time: 12.5 min (C18, 70:30 ACN:H₂O)
    X-rayDihedral angle: 18.7° between heterocycles

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